N-(4-Ethylphenyl)acetamide
Overview
Description
N-(4-Ethylphenyl)acetamide is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.2163 g/mol . It is also known by other names such as 4-(acetamido)ethylbenzene and 4’-ethylacetanilide . This compound is characterized by the presence of an acetamide group attached to a 4-ethylphenyl ring.
Mechanism of Action
Target of Action
N-(4-Ethylphenyl)acetamide is a chemical compound with the molecular formula C10H13NO Similar compounds, such as acetamides, have been found to interact with various enzymes and proteins in the body .
Mode of Action
For instance, they can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes .
Biochemical Pathways
For instance, some acetamides have been found to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .
Pharmacokinetics
Similar compounds, such as acetamides, have been found to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds, such as n-ethylphenyl acetamide (epa), have been found to inhibit dna synthesis and n-acetylation of 2-aminofluorene in human colon tumor cells .
Biochemical Analysis
Biochemical Properties
N-(4-Ethylphenyl)acetamide is involved in the acetylation of many arylamines, including carcinogens and hydrazine drugs . This process is facilitated by the cytosolic N-acetyltransferase (NAT), which is found in immortalized human cell lines, human and laboratory animal tissues .
Cellular Effects
This compound has been shown to inhibit cell viability and DNA synthesis in human colon tumor cells . It also affects the N-acetylation of 2-aminofluorene in these cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of NAT in both cytosolic and intact cells . This leads to a decrease in the N-acetylation of 2-aminofluorene, which can be observed for up to 48 hours .
Temporal Effects in Laboratory Settings
The effects of this compound on NAT activity and DNA synthesis in human colon tumor cells have been observed over time, showing a dose-dependent inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetylation, facilitated by NAT . This enzyme plays a crucial role in the first step of arylamine metabolism .
Subcellular Localization
Given its role in NAT-mediated acetylation, it is likely to be found in the cytosol where NAT is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Ethylphenyl)acetamide can be synthesized through the acetylation of 4-ethylphenylamine with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N-(4-ethylphenyl)ethylamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(4-ethylphenyl)ethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: this compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
N-(4-Methylphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Chlorophenyl)acetamide: Contains a chlorine atom on the phenyl ring.
N-(4-Methoxyphenyl)acetamide: Features a methoxy group on the phenyl ring.
Uniqueness: N-(4-Ethylphenyl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethyl group can affect the compound’s lipophilicity, potentially altering its absorption and distribution in biological systems .
Properties
IUPAC Name |
N-(4-ethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPWGOFWAPWHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190099 | |
Record name | Acetamide, N-(4-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-34-1 | |
Record name | Acetamide, N-(4-ethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC29564 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-ethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Ethylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-ETHYLPHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M2JQA56H7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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